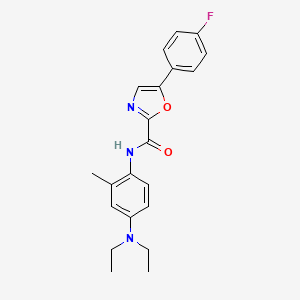![molecular formula C16H17N5O3S2 B2508175 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034245-02-6](/img/structure/B2508175.png)
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as oxadiazole and thiadiazole rings. These structures are commonly found in compounds with pharmacological properties, as evidenced by the research on amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide, which have been shown to act as carbonic anhydrase inhibitors with potential therapeutic applications .
Synthesis Analysis
The synthesis of compounds related to the one typically involves multi-step reactions starting from various substituted pyrazoles or other heterocyclic precursors. For instance, the synthesis of carbonic anhydrase inhibitors mentioned in the provided papers involved the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with different chlorides to obtain the desired amide derivatives . Although the exact synthesis route for the compound is not provided, it is likely to involve similar strategies of functional group transformations and ring closures.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including oxadiazoles and thiadiazoles, which are known for their potential to interact with biological targets. The presence of these heterocycles suggests that the compound may have a planar geometry in certain parts, allowing for stacking interactions or fitting into the active sites of enzymes .
Chemical Reactions Analysis
Compounds containing 1,3,4-thiadiazole and 1,3,4-oxadiazole rings are reactive towards nucleophiles and electrophiles due to the presence of multiple reactive sites. They can undergo further chemical transformations, such as N-alkylation, to yield N-alkylated derivatives with potentially altered biological activities . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with varied pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms like nitrogen, oxygen, and sulfur in the rings contributes to their polarity, solubility, and potential to form hydrogen bonds with biological targets. These properties are crucial for the bioavailability and efficacy of the compounds as drugs. The steric and electrostatic properties of the substituents on the rings also play a significant role in determining the biological activity, as shown in the 3D-QSAR studies of related compounds .
科学的研究の応用
Antimycobacterial Activity
Compounds with 1,2,4-oxadiazole and thiadiazole moieties have demonstrated significant antimycobacterial properties. These structures, when tested against Mycobacterium tuberculosis, exhibited activities ranging from moderate to potent efficacy, with some derivatives showing up to 16 times the potency of pyrazinamide, a standard antimycobacterial agent (Gezginci, Martin, & Franzblau, 1998).
Antimicrobial and Antifungal Effects
Further research into 1,2,4-oxadiazole and thiadiazole derivatives has revealed their promising antimicrobial and antifungal activities. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, showcasing the potential for these structures in developing new antimicrobial agents (Hanna, Girges, Rasała, & Gawinecki, 1995).
Antiviral and Anti-HCV Properties
Certain derivatized compounds containing 1,2,4-oxadiazole and thiadiazole rings have shown notable antiviral activities, particularly against the hepatitis C virus (HCV). These compounds demonstrated the ability to inhibit HCV replication in vitro, suggesting a potential route for the development of new antiviral therapies (Rizk, Shaaban, & Abdel Wahab, 2017).
Enzyme Inhibition for Therapeutic Applications
The synthesis of novel heterocyclic compounds with 1,2,4-oxadiazole and thiadiazole scaffolds has been directed towards exploring their enzyme inhibitory properties. These compounds have been investigated as inhibitors of various enzymes, such as nitric oxide synthase (NOS), carbonic anhydrase (CA), and acetylcholinesterase (AChE), indicating their potential in treating diseases associated with these enzymes (Arias et al., 2018).
Synthesis and Characterization for Drug Discovery
The innovative synthesis and characterization of compounds featuring 1,2,4-oxadiazole, thiadiazole, and related heterocycles have been critical in identifying new drug candidates. These studies provide foundational knowledge for designing compounds with improved pharmacological profiles, underscoring the importance of structural analysis and modification in drug discovery (Basavarajaiah & Mruthyunjayaswamy, 2008).
作用機序
Target of Action
1,2,4-oxadiazole derivatives, a key structural component of this compound, have been reported to exhibit a broad spectrum of biological activities . They have been used in the development of novel drug molecules .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to show better hydrolytic and metabolic stability , which could influence their interaction with their targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit agricultural biological activities, including moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Pharmacokinetics
1,2,4-oxadiazole derivatives have been reported to show better hydrolytic and metabolic stability , which could influence their bioavailability.
Result of Action
oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
The broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives suggests that they may be effective in a variety of environments .
特性
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-3-4-10-13(26-21-19-10)14(22)18-16-12(15-17-8(2)20-24-15)9-5-6-23-7-11(9)25-16/h3-7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEQQMLPABNLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)COCC3)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

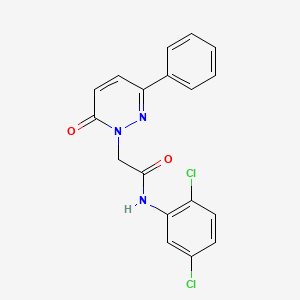
![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)
![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

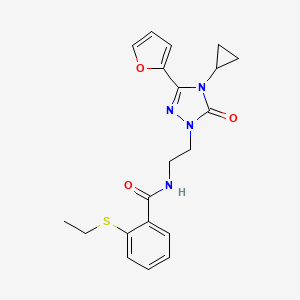


![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)
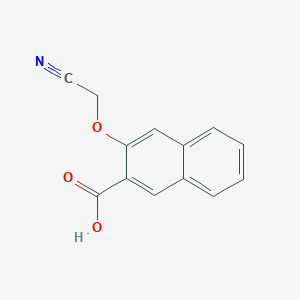
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)
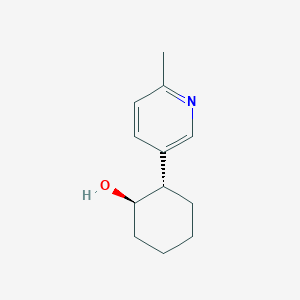
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)
